molecular formula C10H8O4 B1322313 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid CAS No. 854515-52-9

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Cat. No. B1322313
M. Wt: 192.17 g/mol
InChI Key: JVELFLPOFDICQP-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 . It is a solid substance at room temperature . It is used for research and development purposes .


Molecular Structure Analysis

The IUPAC name for this compound is 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid . The InChI code is 1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 192.17 .

Scientific Research Applications

Synthesis and Structural Elucidation

6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a closely related compound, has been synthesized through a two-step process starting from 3,5-dihydroxybenzoate. This synthesis involves thermal cyclization and base-catalyzed hydrolysis, with the molecular structure confirmed using various analytical techniques (Mori et al., 2020).

Biological Activity and Applications

A derivative, 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, has been studied for its anti-tumor properties. This derivative exhibited selective cytotoxicity against a tumorigenic cell line, with various structurally related compounds synthesized for further biological activity evaluation (Hayakawa et al., 2004).

Optical and Spectral Studies

Novel derivatives of 6-methoxy-3-methylbenzofuran-2-carboxylic acid have been synthesized and their optical properties explored. These studies include UV-vis absorption and fluorescence characteristics in different solvents, providing insights into the electronic properties of these compounds (Jiang et al., 2012).

Electrochemical Studies

The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone has been studied, leading to the synthesis of new benzofuran derivatives. This research contributes to the understanding of electrochemical synthesis mechanisms (Moghaddam et al., 2006).

Synthesis of Natural Products

Efficient total syntheses of natural products, including vignafuran and related benzofuran derivatives, have been achieved from common starting materials. These syntheses involve key steps such as tetrabutylammonium fluoride-catalyzed ring formation and carbonylative ring closure, demonstrating the versatility of benzofuran derivatives in natural product synthesis (Hiroya et al., 2000).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELFLPOFDICQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622867
Record name 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

CAS RN

854515-52-9
Record name 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of aluminum trichloride (20.0 g, 150 mmol) in dichloromethane (200 mL) is added oxalyl chloride (13.0 mL, 150 mmol) and the mixture is stirred at 0° C. for 30 minutes. A solution of acetic acid 2-methyl-benzofuran-6-yl ester (9.50 g; 49.9 mmol) in dichloromethane (50 mL) is added over 10 minutes. The ice-bath is removed and the reaction is stirred at room temperature for 2 hours. The reaction mixture is cooled to 0° C. and quenched with MeOH (50 mL). The mixture is concentrated to a residue, dissolved in methanol (250 mL), and treated with potassium carbonate (8.28 g, 59.9 mmol). The mixture is stirred at room temperature for 16 hours, filtered through a pad of celite, and concentrated. The residue is diluted with water (100 mL) and extracted with EtOAc (250 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography (eluted with 25% EtOAc/Hexanes), and the appropriate fractions are concentrated. The material is dried in vacuo to afford 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid (9.56 g, 93%). ES/MS m/e 207.0 (M+1); 205.0 (M−1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.28 g
Type
reactant
Reaction Step Three

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